2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602672
InChI: InChI=1S/C6H9N3.ClH/c1-9-4-5-2-7-3-6(5)8-9;/h4,7H,2-3H2,1H3;1H
SMILES: CN1C=C2CNCC2=N1.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

CAS No.:

Cat. No.: VC13602672

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride -

Specification

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-9-4-5-2-7-3-6(5)8-9;/h4,7H,2-3H2,1H3;1H
Standard InChI Key ONCWUIBQLZGBFF-UHFFFAOYSA-N
SMILES CN1C=C2CNCC2=N1.Cl
Canonical SMILES CN1C=C2CNCC2=N1.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity and Synonyms

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is systematically identified by its IUPAC name, 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride, and is registered under CAS numbers 157327-48-5 and 1112969-43-3 . Key synonyms include:

SynonymSource
Pyrrolo[3,4-c]pyrazole, 2,4,5,6-tetrahydro-2-methyl-, hydrochloride (1:2)PubChem
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochlorideGlpBio
SCHEMBL2750120PubChem

The compound’s SMILES notation (CN1C=C2CNCC2=N1.Cl\text{CN1C=C2CNCC2=N1.Cl}) and InChIKey (ONCWUIBQLZGBFF-UHFFFAOYSA-N\text{ONCWUIBQLZGBFF-UHFFFAOYSA-N}) further validate its structural identity .

Molecular Architecture

The molecule comprises a bicyclic system with a pyrrolidine ring fused to a pyrazole ring. The methyl group at position 2 and the hydrochloride salt at the pyrazole nitrogen enhance its stability and solubility. Computational models reveal a planar pyrazole moiety and a puckered pyrrolidine ring, with a topological polar surface area of 29.9 Ų, indicating moderate polarity .

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight159.62 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem
LogP (Predicted)1.24PubChem

Synthesis and Production

Core Synthetic Pathways

The pyrrolo[3,4-c]pyrazole scaffold is typically constructed via cyclocondensation reactions. A seminal method involves reacting diethyl acetylenedicarboxylate with arylhydrazines to form pyrazole intermediates, followed by annulation to install the maleimide-like pyrrolidine ring . For the hydrochloride salt, protonation of the pyrazole nitrogen using hydrochloric acid completes the synthesis .

Functionalization Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig, enable diversification at the C-6 position. For example, 6-chloro derivatives undergo coupling with aryl boronic acids to introduce aromatic substituents, enhancing pharmacological potential .

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). GlpBio recommends storing the solid at room temperature and stock solutions at -20°C for up to one month to prevent degradation .

Table 2: Stock Solution Preparation Guidelines

MassVolume (1 mM)Volume (5 mM)Volume (10 mM)
1 mg6.265 mL1.253 mL0.6265 mL
5 mg31.325 mL6.265 mL3.1325 mL
10 mg62.6501 mL12.53 mL6.265 mL

Applications in Research

Material Science

The rigid bicyclic framework could serve as a ligand in coordination chemistry or a building block for supramolecular assemblies. Its low rotatable bond count favors crystalline packing, useful in organic electronics .

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